molecular formula C6H10O4 B1346972 2-Propylmalonic acid CAS No. 616-62-6

2-Propylmalonic acid

Cat. No.: B1346972
CAS No.: 616-62-6
M. Wt: 146.14 g/mol
InChI Key: VQDJODAWOFNASI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-propylmalonic acid typically involves the esterification of malonic acid followed by propylation. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

2-Propylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of esters, amides, or other derivatives.

Scientific Research Applications

2-Propylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propylmalonic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Propylmalonic acid can be compared with other similar compounds such as:

    Malonic acid: The parent compound, which lacks the propyl group.

    Methylmalonic acid: Similar structure but with a methyl group instead of a propyl group.

    Ethylmalonic acid: Contains an ethyl group in place of the propyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-propylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDJODAWOFNASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210603
Record name n-Propylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-62-6
Record name n-Propylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Propylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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